molecular formula C8H11NO2 B2395387 4-tert-Butyl-1,3-oxazole-2-carbaldehyde CAS No. 1554112-75-2

4-tert-Butyl-1,3-oxazole-2-carbaldehyde

Cat. No. B2395387
CAS RN: 1554112-75-2
M. Wt: 153.181
InChI Key: FTTBGIMRQZUHII-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a chemical compound with the CAS Number: 1554112-75-2 . It has a molecular weight of 153.18 and its IUPAC name is 4-(tert-butyl)oxazole-2-carbaldehyde . It is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 4-tert-Butyl-1,3-oxazole-2-carbaldehyde is 1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a powder . Its density is predicted to be 1.065±0.06 g/cm3 , and its boiling point is predicted to be 229.6±33.0 °C .

Scientific Research Applications

Antimicrobial Activity: Oxazole derivatives exhibit antimicrobial properties against various pathogens. Researchers have synthesized and screened compounds containing oxazole scaffolds for their antibacterial and antifungal effects .

Anticancer Properties: Certain oxazole derivatives demonstrate promising anticancer activity. These compounds may interfere with cancer cell growth, proliferation, or metastasis .

Antitubercular Agents: Oxazole-based molecules have been investigated as potential antitubercular agents. Their structural modifications can enhance efficacy against Mycobacterium tuberculosis .

Anti-Inflammatory Effects: Some oxazole derivatives exhibit anti-inflammatory properties, making them relevant for conditions involving inflammation .

Antidiabetic and Antiobesity Applications: Researchers have explored oxazole compounds as potential antidiabetic and antiobesity agents. These molecules may influence glucose metabolism and adipogenesis .

Antioxidant Activity: Oxazole derivatives can act as antioxidants, protecting cells from oxidative stress and damage .

Materials Science and Optoelectronics

Beyond medicinal applications, oxazole derivatives find use in materials science and optoelectronics:

OLED Materials: The compound 4-tert-Butyl-1,3-oxazole-2-carbaldehyde has been incorporated into multifunctional biopolymer films for optoelectronic applications. These films, known for their OLED (organic light-emitting diode) properties, demonstrate potential in photonics and displays .

Organic Synthesis and Building Blocks

Oxazole derivatives serve as valuable building blocks in organic synthesis. For instance:

Piperazine Derivatives: N-Boc piperazine and its derivatives, including tert-butyl-substituted compounds, play a crucial role in the synthesis of various organic compounds such as amides, sulphonamides, and Mannich bases .

Tetrazole-Containing Compounds: The synthesis of tetrazole-containing buta-1,3-diynes using tert-butyl-substituted oxazole derivatives provides access to novel five-membered heterocycles. These compounds have applications in the development of conductive and high-energy polymers .

Safety and Hazards

This compound is classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-tert-butyl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTBGIMRQZUHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-1,3-oxazole-2-carbaldehyde

CAS RN

1554112-75-2
Record name 4-tert-butyl-1,3-oxazole-2-carbaldehyde
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